Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a carboxylate ester at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dicarbonyl compounds or their equivalents. This reaction can be facilitated by using catalysts or under microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the methyl or carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets .
Biological Activity
Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antibacterial, and antiviral activities based on recent research findings.
- Chemical Formula : C₇H₈N₄O₂
- Molecular Weight : 178.15 g/mol
- CAS Number : 438031-05-1
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. Specifically, compounds derived from this scaffold have demonstrated notable antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activities of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines including MGC-803, HCT-116, and MCF-7. Among the tested compounds, one derivative exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), indicating superior potency compared to the reference drug 5-Fluorouracil (5-Fu) .
Mechanism of Action :
The compound was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins. This inhibition resulted in induced apoptosis and G2/M phase arrest in cancer cells .
Antibacterial Activity
Triazolo[1,5-a]pyrimidines have also been explored for their antibacterial properties. A series of derivatives were synthesized and tested against various bacterial strains.
Research Findings:
In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications at specific positions on the triazole ring enhanced antibacterial efficacy .
Antiviral Activity
The antiviral potential of this compound has been investigated with promising results.
Key Findings:
Research has shown that derivatives of this compound can inhibit viral replication in vitro. For instance, certain analogs were effective against HIV-1 by targeting the viral RNase H activity with IC50 values in the micromolar range .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MGC-803, HCT-116, MCF-7 | 9.47 - 13.1 | Inhibition of ERK signaling pathway |
Antibacterial | Various Bacterial Strains | Varies | Disruption of bacterial cell wall synthesis |
Antiviral | HIV-1 | ~13.1 | Inhibition of viral RNase H activity |
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-5-6(7(13)14-2)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3 |
InChI Key |
KCDFXORCMTVFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)OC |
Origin of Product |
United States |
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